molecular formula C11H6F3NO2 B2941991 5-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 2177258-20-5

5-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B2941991
CAS RN: 2177258-20-5
M. Wt: 241.169
InChI Key: ANUJNRFBZLQMPT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound that is part of the quinoline family . Quinolines are heterocycles with a bicyclic core structure . The carboxylic acid group at position 3 and the carbonyl at position 4 seem to be essential for the activity of the quinolones .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to 5-(Trifluoromethyl)quinoline-3-carboxylic acid, has been reported . The synthesis involves the use of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)quinoline-3-carboxylic acid consists of a quinoline core with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 3-position . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)6-4-8-7(10(16)17)2-1-3-9(8)15-5-6/h1-5H,(H,16,17) .

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Quinoline Derivatives

A study highlighted the microwave-assisted synthesis of quinoline-4-carboxylic acids from the reaction of isatins with ketones, showcasing an efficient method for preparing quinoline derivatives (El Ashry et al., 2005) El Ashry et al., 2005.

Antituberculosis Lead Compounds

Research into mefloquine-isoxazole carboxylic acid esters identified compounds with improved metabolic stability and potent antituberculosis activity, illustrating the potential of quinoline derivatives in drug development (Mao et al., 2009) Mao et al., 2009.

Anticonvulsant Activity

The design and synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives were explored for their anticonvulsant activity, revealing compounds with significant efficacy and safety profiles (Guo et al., 2009) Guo et al., 2009.

Antimicrobial Activities

Antibacterial and Antifungal Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline, exhibited potential antimicrobial activities, underscoring the role of quinoline derivatives as antimicrobial agents (Holla et al., 2006) Holla et al., 2006.

Modular Synthesis and Biological Importance

Modular Synthesis of Quinolinecarboxylates

A Pummerer Reaction-Enabled synthesis approach was developed for alkyl quinoline-3-carboxylates and 3-arylquinolines from amino acids, demonstrating a versatile methodology for synthesizing biologically significant quinoline derivatives (Ma et al., 2023) Ma et al., 2023.

Mechanism of Action

The mechanism of action of quinolones, a class of compounds that includes 5-(Trifluoromethyl)quinoline-3-carboxylic acid, involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) .

properties

IUPAC Name

5-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-3-9-7(8)4-6(5-15-9)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUJNRFBZLQMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)quinoline-3-carboxylic acid

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